Enhanced Lipophilicity vs. Unsubstituted Scaffold
The introduction of chlorine atoms at the 5- and 7-positions of the benzofuran-3(2H)-one scaffold results in a substantial increase in lipophilicity. The target compound 5,7-dichlorobenzofuran-3(2H)-one exhibits a measured LogP of 2.56850 . In contrast, the unsubstituted parent compound, benzofuran-3(2H)-one (CAS 7169-34-8), has a calculated XLogP3 value of approximately 0.8 . This difference of ~1.8 log units indicates a significantly higher affinity for lipid environments, which is a critical parameter for cell permeability and target engagement in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.56850 |
| Comparator Or Baseline | Benzofuran-3(2H)-one (CAS 7169-34-8): XLogP3 = 0.8 |
| Quantified Difference | ~1.8 log unit increase |
| Conditions | Experimental LogP value for target; calculated XLogP3 for comparator |
Why This Matters
A higher LogP directly influences a compound's ability to passively diffuse across cellular membranes, which is a critical determinant of in vitro and in vivo activity in drug discovery programs.
- [1] PubChem. (n.d.). Benzofuran-3(2H)-one (CID 113991). Computed Properties. View Source
